molecular formula C8H15ClN2S B2390353 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2460749-96-4

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2390353
CAS No.: 2460749-96-4
M. Wt: 206.73
InChI Key: UFORRBYJKHQUOZ-UHFFFAOYSA-N
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Description

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 2-aminothiazole with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated thiazole compounds.

Scientific Research Applications

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    2-Aminothiazole: A precursor in the synthesis of 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride.

    4-Methylthiazole: Another thiazole derivative with different substituents.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-methylbutyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.ClH/c1-3-6(2)4-7-5-11-8(9)10-7;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORRBYJKHQUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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